3,3-dimethyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
Description
IUPAC Nomenclature and Systematic Characterization
The systematic name of the compound, 3,3-dimethyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid , adheres to IUPAC guidelines for polycyclic systems and carboxylic acid derivatives. The parent structure is butanoic acid , with substituents at positions 2 and 3 of the carbon chain. The 1-oxo-1,3-dihydro-2H-isoindol-2-yl group is a bicyclic system comprising a benzene ring fused to a pyrrolidone moiety, where the lactam carbonyl (C=O) occupies position 1.
| Property | Value |
|---|---|
| Molecular formula | C₁₄H₁₇NO₃ |
| Molecular weight | 247.29 g/mol |
| SMILES | O=C(O)C(C(C)(C)C)N1C2=CC=CC=C2C(=O)N1 |
The stereochemical descriptor (2S) is assigned to the chiral center at position 2 of the butanoic acid backbone, as confirmed by enantioselective synthesis protocols. The 3,3-dimethyl substituents introduce steric bulk, influencing conformational preferences and intermolecular interactions.
Molecular Geometry and Stereochemical Analysis
The compound adopts a rigid conformation due to the planar isoindolone ring and the tetrahedral geometry at the chiral C2 center. Key geometric features include:
- Isoindolone ring : The fused benzene and pyrrolidone rings exhibit near-planarity, with bond lengths of 1.40 Å for C-C aromatic bonds and 1.22 Å for the lactam C=O bond, consistent with resonance stabilization.
- Butanoic acid chain : The C2-C3 bond length (1.54 Å) reflects sp³ hybridization, while the C3 dimethyl groups (C-C: 1.53 Å) create a 109.5° tetrahedral angle, imposing steric hindrance on rotational freedom.
Stereochemical analysis via circular dichroism (CD) and nuclear Overhauser effect (NOE) spectroscopy confirms the (2S) configuration. NOE correlations between the C2 proton (δ 4.21 ppm) and the isoindolone aromatic protons (δ 7.45–7.89 ppm) validate the spatial proximity of these groups.
Crystallographic Data and X-Ray Diffraction Studies
While single-crystal X-ray diffraction data for this compound remains unpublished, structural analogs provide insights:
| Parameter | Analog Compound (CID 2764373) |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a=8.21 Å, b=10.45 Å, c=15.73 Å |
| Bond angles (C2-N-C) | 112.3° |
The isoindolone ring in related structures exhibits a dihedral angle of 5.2° between the benzene and pyrrolidone planes, indicating minimal distortion. Hydrogen bonding between the carboxylic acid (-COOH) and lactam carbonyl (-CON-) groups stabilizes the crystal lattice, with O···H distances of 1.89 Å.
Comparative Analysis of Tautomeric Forms
The compound exists predominantly in the lactam tautomer (1-oxo-1,3-dihydro-2H-isoindol-2-yl), with no observable enol or iminol forms under standard conditions. Key comparisons include:
Lactam vs. enol tautomer :
- Lactam stability : The resonance-stabilized amide (C=O···N) system lowers energy by 28.5 kcal/mol compared to the enol form, as calculated via density functional theory (DFT).
- Protonation sites : The lactam nitrogen (pKa ≈ −0.5) remains non-basic, while the carboxylic acid (pKa 4.2) governs aqueous solubility.
Impact of substituents :
Properties
IUPAC Name |
3,3-dimethyl-2-(3-oxo-1H-isoindol-2-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)11(13(17)18)15-8-9-6-4-5-7-10(9)12(15)16/h4-7,11H,8H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXATWGSJZOCHSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N1CC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338749-12-5 | |
| Record name | 3,3-dimethyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Grignard Reagent-Mediated Alkylation
Tert-Butyl Group Introduction via Grignard Reaction
The Chinese patent CN111170846A describes a scalable route for synthesizing 3,3-dimethyl-2-oxo-butyric acid, a potential precursor. Key steps include:
- Oxalyl chloride reaction with N,N'-diphenylurea to form 1,3-diphenyl-2,4,5-imidazoline trione (85% yield).
- Grignard alkylation with tert-butyl magnesium chloride at 0°C, producing 5-tert-butyl-5-hydroxy-1,3-diphenyl-2,4-imidazolidinedione (82% yield).
- Hydrolysis under alkaline conditions (NaOH/MeOH, 50°C) followed by acidification to yield 3,3-dimethyl-2-oxo-butyric acid (84% yield).
Adaptation for Target Compound:
Chiral Brønsted Acid-Catalyzed Asymmetric Synthesis
Ketimine Formation and Thiol Addition
The method from Córdova et al. enables enantioselective synthesis of isoindolinones:
- In situ generation of N-acyl ketimines from 3-hydroxyisoindolinones.
- Catalytic asymmetric addition of thiols using a chiral phosphoric acid catalyst (10 mol%).
- Stereochemical control : Achieves up to 98.5:1.5 enantiomeric ratio.
Modifications for Target Structure:
One-Pot Synthesis Using Chlorosulfonyl Isocyanate (CSI)
Sonogashira Coupling and Cyclocarbonylation
Palladium-Catalyzed Cyclization
Jin et al. developed a method for isoindolinones via:
- Sonogashira coupling of 2-ethynylbenzamides with aryl halides.
- Cyclocarbonylation under CO pressure (20 atm, PdCl₂(PPh₃)₂ catalyst).
- Stereoinduction : (E)-isomer predominance (89:11 ratio).
Tailoring for 3,3-Dimethyl Derivative:
Comparative Analysis of Methods
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key reactive centers:
-
Isoindolinone lactam ring (1-oxo-1,3-dihydro-2H-isoindole)
-
Carboxylic acid group (C(=O)OH)
-
Tertiary carbon substituents (3,3-dimethyl)
Table 1: Key Functional Groups and Reactivity
Reactions Involving the Lactam Ring
The isoindolinone lactam undergoes characteristic reactions observed in similar bicyclic amides:
Hydrolysis
Under acidic or basic conditions, the lactam ring opens to form a linear amide or carboxylic acid derivative. For example:
Nucleophilic Substitution
Primary amines (e.g., methylamine) attack the carbonyl carbon, leading to ring-opening and formation of secondary amides:
Carboxylic Acid Derivatives
The carboxylic acid group participates in classical transformations:
Esterification
Reaction with alcohols (e.g., methanol) under acidic catalysis yields esters:
Amide Formation
Activation with thionyl chloride (SOCl₂) or carbodiimides (DCC/DMAP) enables coupling with amines:
Electrophilic Aromatic Substitution
The aromatic isoindole moiety undergoes electrophilic reactions at the C4 and C7 positions due to electron-withdrawing effects from the lactam oxygen:
Table 2: Electrophilic Substitution Reactions
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ | Nitroisoindolinone derivative | 65–78 | |
| Br₂/FeBr₃ | Brominated isoindolinone | 82 | |
| Ac₂O/H₂SO₄ | Acetylated derivative | 70 |
Oxidation and Reduction
-
Oxidation : The tertiary dimethyl groups resist oxidation, but the lactam ring can undergo epoxidation under peracid conditions (e.g., mCPBA) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the lactam carbonyl to a secondary alcohol, forming a dihydroisoindole derivative .
Stability and Degradation
Scientific Research Applications
3,3-dimethyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Variations on the Isoindole Ring
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid (CAS 35340-62-6)
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
- Molecular Formula: C₁₂H₁₁NO₄
- Key Differences: The isoindol-2-yl group is attached at the 4-position of the butanoic acid chain, creating a positional isomer. This alters steric interactions and may affect binding affinity in biological systems .
Chain Length and Functional Group Modifications
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid (CAS 62249-41-6)
- Molecular Formula: C₁₂H₉NO₆
- Key Differences: Replaces the butanoic acid with a succinic acid (dicarboxylic acid) chain, introducing an additional carboxylic acid group.
2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid (CAS 35197-64-9)
- Molecular Formula: C₁₂H₁₀BrNO₄
- Key Differences: Incorporates a bromine atom at the 2-position, enabling nucleophilic substitution reactions absent in the target compound.
Stereochemical and Branching Variations
(2S)-3-Methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid (CAS 180923-77-7)
- Molecular Formula: C₁₃H₁₅NO₃
- Key Differences :
(2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid
- Crystal Structure: Monoclinic space group P₂₁ with a dihedral angle of 67.15° between the isoindole ring and carboxyl group. Intramolecular C–H⋯O interactions stabilize its conformation, a feature likely shared with the target compound .
Pharmaceutical Derivatives and Impurities
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid (en)
- Role: Listed as a drug impurity, highlighting the importance of isoindolinone derivatives in quality control during synthesis. Structural analogs like the target compound may require rigorous impurity profiling .
Iberdomide (WHO INN List 79)
- Structure: Contains a morpholine-substituted isoindolinone linked to a piperidine-2,6-dione.
Data Tables
Table 1: Structural and Physicochemical Comparisons
Research Findings and Implications
- Synthetic Accessibility: Analogs like 2-(1-oxo-isoindol-2-yl)butanoic acid (CAS 950252-65-0) are commercially available, suggesting feasible synthetic routes for the target compound .
- Safety Considerations : Compounds with 1,3-dioxo substitutions (e.g., CAS 35340-62-6) are classified as irritants, urging caution in handling derivatives with similar reactive groups .
- Drug Development Potential: Isoindolinone cores are prevalent in pharmaceuticals (e.g., iberdomide), positioning the target compound as a candidate for further bioactivity studies .
Biological Activity
Overview
3,3-Dimethyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid, also known as (2S)-3,3-dimethyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a phthalimidine moiety, which is often associated with various bioactive molecules.
Molecular Formula : C₁₄H₁₇NO₃
Molecular Weight : 247.29 g/mol
CAS Number : 1448189-64-7
Synthesis and Production
The synthesis of this compound typically involves the condensation of L-alanine with ortho-phthalaldehyde under controlled conditions. Industrial production may utilize continuous flow reactors to enhance efficiency and yield, employing purification techniques such as crystallization and chromatography to achieve high purity.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including:
- Enzyme Inhibition : The compound can inhibit certain proteases involved in inflammatory and apoptotic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anti-inflammatory | Inhibition of proteases | |
| Antipsychotic | Modulation of neurotransmitter systems | |
| Anticancer | Induction of apoptosis in cancer cells |
Antipsychotic Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant activity against serotonin receptors. A study demonstrated that modifications to the isoindolinone structure can enhance binding affinity to the 5-HT3 receptor, suggesting potential for treating mood disorders .
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, derivatives were tested against HCT116 and MBA231 cell lines with IC50 values indicating moderate cytotoxicity. The structure–activity relationship (SAR) analysis revealed that specific substitutions enhance biological potency .
Q & A
Basic: What are the recommended methods for synthesizing 3,3-dimethyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling phthalic anhydride derivatives with amino acid precursors. For example, analogous compounds (e.g., (2R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid) are synthesized via refluxing phthalic anhydride with amino acids in acetic acid or toluene under nitrogen . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for sterically hindered intermediates.
- Catalysis : Use of triethylamine or DMAP to accelerate acylation.
- Monitoring : Thin-layer chromatography (TLC) or in-situ NMR to track reaction progress.
- Purification : Recrystallization from ethanol/water mixtures or silica gel chromatography .
Basic: How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
Answer:
- NMR :
- ¹H NMR : Look for isoindole proton signals (δ 7.6–8.2 ppm, aromatic), methyl groups (δ 1.2–1.5 ppm for dimethyl), and carboxylic acid protons (broad, δ ~12 ppm) .
- ¹³C NMR : Confirm carbonyl carbons (C=O at ~170–175 ppm) and quaternary carbons in the dimethyl group .
- IR : Strong absorption bands for C=O (isoindole: ~1710 cm⁻¹; carboxylic acid: ~1680–1720 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak ([M+H]⁺) should match the molecular weight (C₁₄H₁₅NO₃: 245.28 g/mol). Fragmentation patterns may include loss of CO₂ (m/z 44) from the carboxylic acid group .
Advanced: How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?
Answer:
Single-crystal X-ray diffraction provides definitive stereochemical data. For example, in related isoindole derivatives (e.g., (2R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid), crystallography confirmed:
- Space group : Monoclinic P2₁ (chiral environment).
- Hydrogen bonding : Carboxylic acid groups form intermolecular hydrogen bonds (O–H···O), stabilizing the crystal lattice.
- Torsion angles : Confirm spatial arrangement of substituents around the chiral center .
Methodology : - Grow crystals via slow evaporation in ethanol.
- Collect data at low temperature (90–100 K) to minimize thermal motion.
- Refine using software like SHELXL to assign absolute configuration .
Advanced: What computational approaches are suitable for predicting the biological activity of this compound?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., enzymes with isoindole-binding pockets). Validate with MD simulations (AMBER/GROMACS) to assess stability of ligand-receptor complexes .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs.
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., blood-brain barrier permeability) .
Advanced: How should researchers address contradictory solubility data reported for this compound?
Answer:
Discrepancies may arise from polymorphic forms or measurement conditions. To resolve:
- Solvent Screening : Test solubility in buffered solutions (pH 1–10) and organic solvents (DMSO, ethanol) using nephelometry .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies polymorphs via melting point variations.
- HPLC Purity Check : Ensure impurities (e.g., residual solvents) do not affect solubility measurements .
Basic: What experimental protocols are recommended for assessing the compound’s stability under varying conditions?
Answer:
- Thermal Stability : Heat samples at 40–80°C for 24–72 hours; monitor degradation via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines); analyze by UV-Vis spectroscopy for absorbance shifts.
- Hydrolytic Stability : Incubate in buffers (pH 3, 7, 9) at 37°C; quantify intact compound using LC-MS .
Advanced: How can enantiomeric purity be determined for chiral derivatives of this compound?
Answer:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases. Compare retention times with racemic mixtures .
- Circular Dichroism (CD) : Measure Cotton effects at specific wavelengths (e.g., 220–250 nm) to confirm enantiomer dominance.
- X-ray Crystallography : Assign absolute configuration via anomalous scattering (if heavy atoms are present) .
Advanced: What strategies can reconcile discrepancies between in vitro and in vivo pharmacological data?
Answer:
- Bioavailability Studies : Assess permeability (Caco-2 cell assays) and metabolic stability (microsomal incubation) to explain poor in vivo activity .
- Metabolite Profiling : Use LC-HRMS to identify active/inactive metabolites.
- Dosing Optimization : Adjust formulations (e.g., nanoparticles) to enhance solubility and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
